molecular formula C14H18INO2 B13963330 Benzyl 4-iodo-4-methylpiperidine-1-carboxylate

Benzyl 4-iodo-4-methylpiperidine-1-carboxylate

Cat. No.: B13963330
M. Wt: 359.20 g/mol
InChI Key: ISYNYJZPSQKFBA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-iodo-4-methylpiperidine-1-carboxylate typically involves the iodination of a piperidine derivative followed by esterification. One common method includes the reaction of 4-methylpiperidine with iodine in the presence of a suitable oxidizing agent to form 4-iodo-4-methylpiperidine. This intermediate is then reacted with benzyl chloroformate to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-iodo-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 4-methylpiperidine derivatives.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: 4-azido-4-methylpiperidine derivatives.

    Reduction: 4-methylpiperidine.

    Oxidation: 4-methylpiperidinone.

Mechanism of Action

The mechanism of action of Benzyl 4-iodo-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the binding of the benzyl group to the catalytic site of the enzyme, which includes interactions with amino acid residues such as tryptophan and phenylalanine .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-iodo-4-methylpiperidine-1-carboxylate is unique due to the presence of both the iodine and methyl groups, which can influence its reactivity and biological activity. The iodine atom provides a site for further functionalization, while the methyl group can affect the compound’s steric and electronic properties .

Properties

Molecular Formula

C14H18INO2

Molecular Weight

359.20 g/mol

IUPAC Name

benzyl 4-iodo-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H18INO2/c1-14(15)7-9-16(10-8-14)13(17)18-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

ISYNYJZPSQKFBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)I

Origin of Product

United States

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